

Spectroscopic comparison of Tetrafluorosuccinic acid and its precursors

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Compound of Interest

Compound Name: Tetrafluorosuccinic acid

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Spectroscopic Comparison: Tetrafluorosuccinic Acid and Its Precursors

This guide provides a detailed spectroscopic comparison of **tetrafluorosuccinic acid** with its non-fluorinated counterpart, succinic acid, and a key precursor, diethyl tetrafluorosuccinate. Understanding the distinct spectroscopic signatures of these compounds is crucial for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural elucidation.

The comparison focuses on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing quantitative data and experimental protocols.

Spectroscopic Data Comparison

The introduction of fluorine atoms into the succinic acid backbone dramatically alters the molecule's electronic environment, leading to significant and predictable changes in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural features of these molecules. The presence of fluorine allows for ¹⁹F NMR, which provides a direct probe into the fluorinated centers.



Table 1: NMR Spectroscopic Data Comparison

Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹⁹ F NMR (δ, ppm)
Tetrafluorosuccinic Acid	~11-13 (s, 2H, - COOH)	Not readily available	Not readily available
Diethyl Tetrafluorosuccinate	1.3 (t, 6H, -CH₃), 4.3 (q, 4H, -CH₂)	Not readily available	Not readily available
Succinic Acid	2.62 (s, 4H, -CH ₂ -), 12.05 (s, 2H, -COOH) [1]	33.1 (-CH ₂ -), 177.2 (- COOH)	N/A

Note: "s" denotes singlet, "t" denotes triplet, and "q" denotes quartet. Data for **tetrafluorosuccinic acid** and its diethyl ester are based on typical chemical shifts for similar functional groups, as specific database entries were not found in the initial search.

Analysis:

- ¹H NMR: The most striking difference is the absence of signals corresponding to the succinic backbone's methylene protons (-CH₂-) in **tetrafluorosuccinic acid** and its diethyl ester, as these have been replaced by fluorine. In succinic acid, these protons appear as a singlet around 2.62 ppm.[1] The carboxylic acid protons (-COOH) in both succinic and **tetrafluorosuccinic acid** are expected to appear as broad singlets at a downfield chemical shift (typically >10 ppm).
- ¹³C NMR: The carbons bonded to fluorine in **tetrafluorosuccinic acid** and its ester will
 exhibit complex splitting patterns due to C-F coupling and will be shifted significantly
 downfield compared to the methylene carbons of succinic acid.
- 19F NMR: This technique is only applicable to the fluorinated compounds and is highly sensitive to the chemical environment of the fluorine atoms.[2][3] It provides a distinct signal that can be used for the identification and quantification of fluorinated species.[4]

Infrared (IR) Spectroscopy



IR spectroscopy is particularly useful for identifying key functional groups. The strong electronegativity of fluorine influences the vibrational frequencies of adjacent bonds, notably the carbonyl (C=O) group.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carbonyl)	C-O Stretch	C-F Stretch
Tetrafluorosuccin ic Acid	3300-2500 (broad)	~1750-1780	~1300-1200	~1200-1000
Diethyl Tetrafluorosuccin ate	N/A	~1760-1790	~1300-1200	~1200-1000
Succinic Acid	3300-2500 (broad)[5]	~1700-1725[5]	~1310-1210[6]	N/A

Analysis:

- O-H Stretch: Both succinic acid and tetrafluorosuccinic acid display a very broad absorption band characteristic of the O-H stretch in hydrogen-bonded carboxylic acid dimers.
 [6][7]
- C=O Stretch: A significant difference is observed in the carbonyl stretching frequency. The electron-withdrawing fluorine atoms in **tetrafluorosuccinic acid** and its ester cause a shift of the C=O band to a higher wavenumber (a "blue shift") compared to succinic acid. This is a key diagnostic feature to distinguish between the fluorinated and non-fluorinated species.[8]
- C-F Stretch: The presence of strong absorption bands in the 1200-1000 cm⁻¹ region is a clear indicator of the C-F bonds in the fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.



Table 3: Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Key Fragmentation lons (m/z)
Tetrafluorosuccinic Acid	190.03	[M-H] ⁻ , loss of CO ₂ , loss of H ₂ O, C-C bond cleavage
Diethyl Tetrafluorosuccinate	246.16	Loss of -OCH ₂ CH ₃ , loss of -
Succinic Acid	118.09	[M-H] [−] , loss of H ₂ O, loss of COOH

Analysis:

- Molecular Ion: The molecular ion peak will clearly differentiate between the three compounds due to their distinct molecular weights.
- Fragmentation: Under electrospray ionization (ESI) in negative mode, carboxylic acids typically show a prominent [M-H]⁻ ion.[9] A common fragmentation pathway for perfluorinated carboxylic acids is the loss of CO₂ from the molecular anion.[10] The fragmentation of the succinic acid backbone will also differ significantly upon fluorination, with potential rearrangements involving fluorine atoms.[10] The ester precursor will show characteristic losses of the ethoxy (-OCH₂CH₃) and carbethoxy (-COOCH₂CH₃) groups.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[11][12]



- ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 relaxation time should be used for accurate quantification.[13]
- ¹³C NMR: Acquire spectra using proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
- ¹⁹F NMR: Acquire spectra with proton decoupling. A fluorine-containing reference standard (e.g., CFCl₃) is used to reference the chemical shifts to 0 ppm.[2]

Attenuated Total Reflectance (ATR) - IR Spectroscopy

- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[14][15] For solid samples, apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.[14]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[16]
- Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[17]

Electrospray Ionization Mass Spectrometry (ESI-MS)

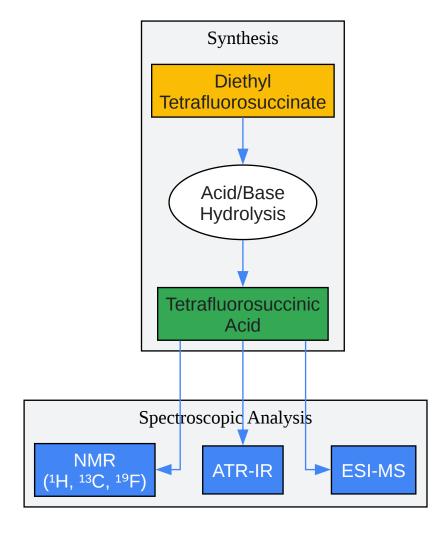
- Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 μg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol.[9] The solvent should be compatible with the mobile phase if using Liquid Chromatography-Mass Spectrometry (LC-MS).
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument for direct infusion or coupled to an HPLC system for LC-MS analysis.[18]



Data Acquisition: For organic acids, negative ion mode (ESI-) is often preferred as it readily
forms the [M-H]⁻ ion.[9] Acquire data in full scan mode to detect all ions within a specified
mass range, or in selected ion monitoring (SIM) mode for targeted analysis of specific ions.
[19]

Visualizations Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis of **tetrafluorosuccinic acid** from a precursor like diethyl tetrafluorosuccinate, followed by spectroscopic analysis for verification.



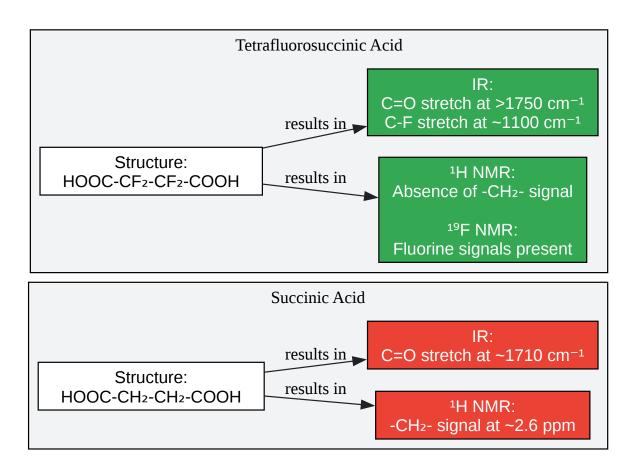
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Caption: Workflow for synthesis of **tetrafluorosuccinic acid** and subsequent spectroscopic analysis.

Key Spectroscopic Differentiators

This diagram highlights the key structural differences between succinic acid and **tetrafluorosuccinic acid** and links them to the primary changes observed in their respective spectra.



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Caption: Structural basis for the key spectroscopic differences between the two acids.



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